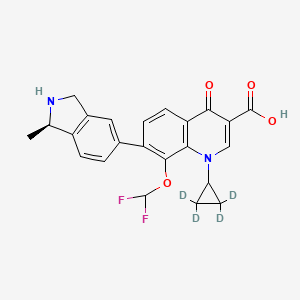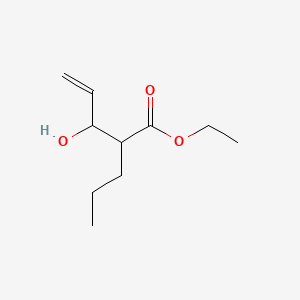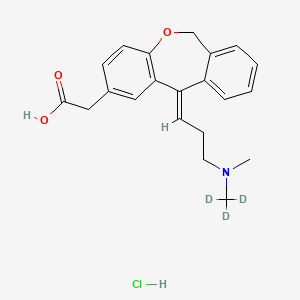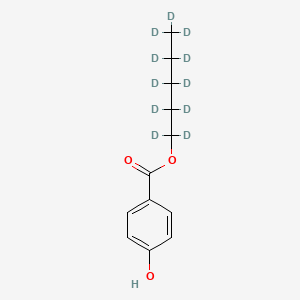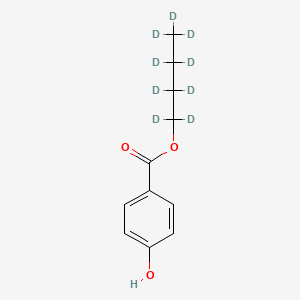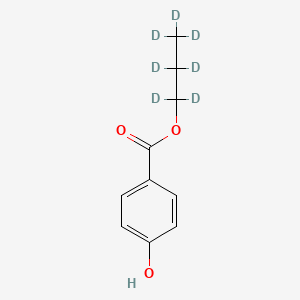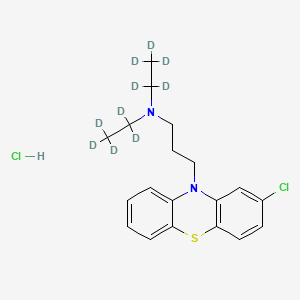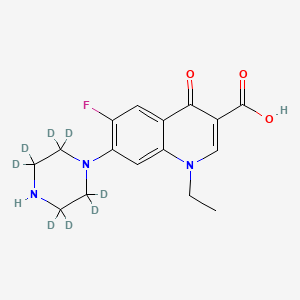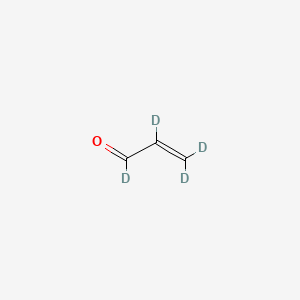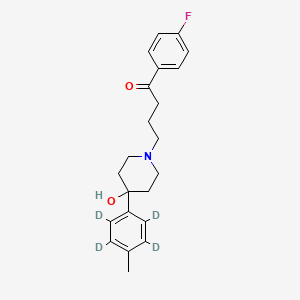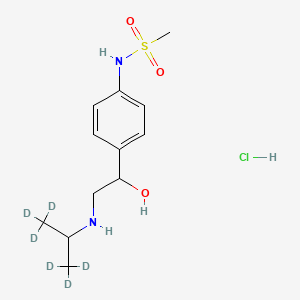
Sotalol-d6 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sotalol-d6 (hydrochloride) is a deuterium-labeled version of Sotalol hydrochloride. Sotalol hydrochloride is a non-selective beta-adrenergic receptor blocker with potent antiarrhythmic properties. The deuterium labeling in Sotalol-d6 (hydrochloride) makes it particularly useful in scientific research, especially in pharmacokinetic studies and mass spectrometry, due to its stability and distinguishable mass difference from the non-labeled compound .
Wissenschaftliche Forschungsanwendungen
Sotalol-d6 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry to quantify Sotalol levels in biological samples.
Biology: Helps in studying the metabolic pathways and the pharmacokinetics of Sotalol in biological systems.
Medicine: Used in research to understand the drug’s mechanism of action and its effects on cardiac arrhythmias.
Industry: Employed in the development of new beta-blockers and antiarrhythmic agents
Wirkmechanismus
Sotalol-d6 (hydrochloride) exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and contractility. It also blocks potassium channels, specifically the KCNH2 channel, which prolongs the action potential duration and refractory period in cardiac cells. This dual action helps in controlling abnormal heart rhythms and preventing arrhythmias .
Similar Compounds:
Propranolol: Another non-selective beta-blocker with antiarrhythmic properties.
Atenolol: A selective beta-1 adrenergic receptor blocker used primarily for hypertension.
Metoprolol: A selective beta-1 blocker with similar applications in treating cardiac conditions.
Uniqueness of Sotalol-d6 (Hydrochloride): The deuterium labeling in Sotalol-d6 (hydrochloride) provides enhanced stability and allows for precise tracking in pharmacokinetic studies. This makes it a valuable tool in research settings where accurate quantification and analysis of drug metabolism are crucial .
Biochemische Analyse
Biochemical Properties
Sotalol-d6 Hydrochloride interacts with β-adrenergic receptors (β-ARs), acting as a non-selective antagonist . It has IC50 values of 8.9 and 5.2 μM for β1- and β2-ARs, respectively . The nature of these interactions involves the blocking of these receptors, which inhibits the effects of adrenaline and noradrenaline, hormones that are part of the body’s fight-or-flight response .
Cellular Effects
This compound has significant effects on various types of cells, particularly cardiac cells . It influences cell function by decreasing heart rate and increasing blood pressure . It also impacts cellular metabolism by affecting the action potential duration in electrically stimulated isolated guinea pig papillary muscles .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with β-adrenergic receptors and potassium channels . It acts as a competitive inhibitor of the rapid potassium channel, which lengthens the duration of action potentials and the refractory period in the atria and ventricles . This inhibition increases as heart rate decreases .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It has been observed that an initial 1-h loading dose of intravenous sotalol followed by two oral doses in 24 h permits attainment of three maximum serum concentrations reflecting maximum QT prolongation in a 1-day observation period .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways related to the β-adrenergic signaling pathway
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sotalol-d6 (hydrochloride) involves the incorporation of deuterium atoms into the Sotalol molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The key steps include:
Deuteration of Isopropylamine: The isopropylamine moiety in Sotalol is replaced with its deuterated counterpart, often using deuterated ammonia or deuterated isopropylamine.
Coupling Reaction: The deuterated isopropylamine is then coupled with the appropriate aromatic sulfonamide precursor under controlled conditions to form the deuterated Sotalol intermediate.
Hydrochloride Formation: The final step involves the conversion of the deuterated Sotalol to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of Sotalol-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Sotalol-d6 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: Sotalol-d6 can be oxidized to form various metabolites, which are studied for their pharmacokinetic properties.
Reduction: Reduction reactions are less common but can be used to study the stability of the compound under different conditions.
Substitution: The aromatic ring in Sotalol-d6 can undergo electrophilic substitution reactions, which are useful in modifying the compound for various research purposes.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products: The major products formed from these reactions include various deuterated metabolites and derivatives of Sotalol, which are used in pharmacokinetic and pharmacodynamic studies .
Eigenschaften
IUPAC Name |
N-[4-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,12-15H,8H2,1-3H3;1H/i1D3,2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDRYROWYFWGSY-TXHXQZCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.86 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

